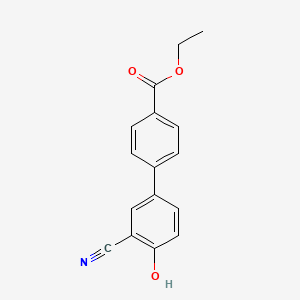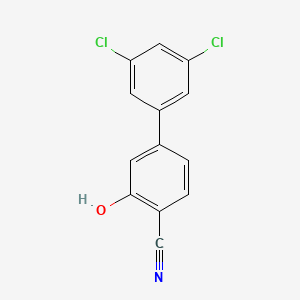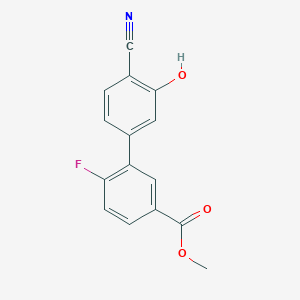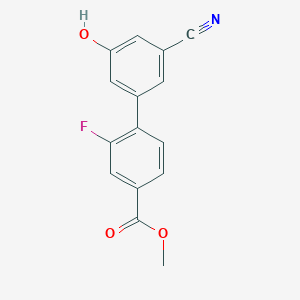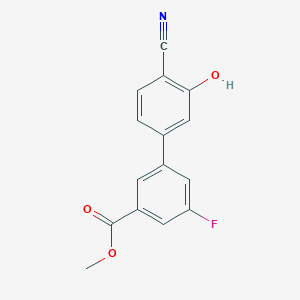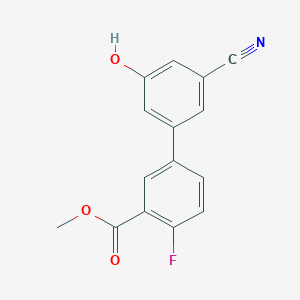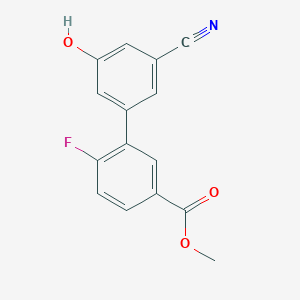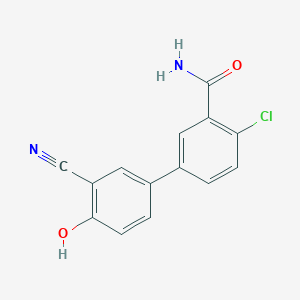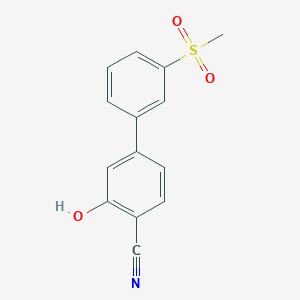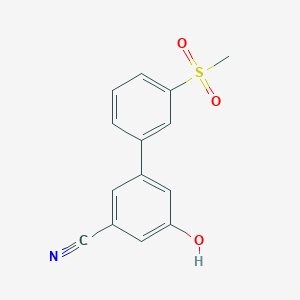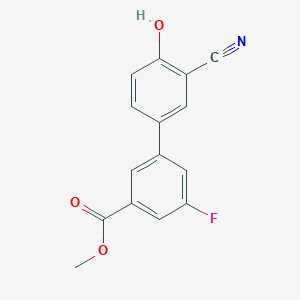
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2-CFMCP) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. 2-CFMCP is a white crystalline solid that is soluble in water and has a melting point of 131 °C. It is a highly reactive compound, and its high purity makes it a useful reagent in many scientific processes.
Aplicaciones Científicas De Investigación
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the analysis of biomolecules, such as proteins and nucleic acids. In addition, it is used as a catalyst in organic synthesis and as a reagent in the synthesis of fluorinated compounds.
Mecanismo De Acción
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% acts as a catalyst in a variety of chemical reactions. It is a strong acid and can act as a proton donor or acceptor. It can also act as a Lewis acid by coordinating to electron-rich species, such as amines, amides, and alcohols. In addition, it can act as a nucleophile in a variety of substitution and elimination reactions.
Biochemical and Physiological Effects
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis, such as DNA polymerase and topoisomerase. In addition, it has been shown to inhibit the activity of enzymes involved in protein synthesis, such as proteases and peptidases. It has also been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is a highly reactive compound, which makes it a useful reagent in many laboratory experiments. Its high purity makes it an ideal reagent for synthesizing a variety of compounds. In addition, its low cost and availability make it an attractive choice for many researchers. However, its high reactivity can also make it a potential hazard in the laboratory, and it should be handled with caution.
Direcciones Futuras
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of potential applications in scientific research and laboratory experiments. Its ability to act as a catalyst in a variety of reactions makes it a useful tool for synthesis and analysis. In addition, its anti-inflammatory and anti-cancer effects make it a potential candidate for drug development. Further research is needed to explore the potential applications of 2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the synthesis of new compounds and the development of new drugs.
Métodos De Síntesis
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is synthesized by a reaction between 4-cyano-2-fluoro-5-methoxycarbonylphenol and 3-fluoro-5-methoxycarbonylphenol. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by recrystallization. The purity of the product can be determined by a variety of methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).
Propiedades
IUPAC Name |
methyl 3-(3-cyano-4-hydroxyphenyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYUOGBUKXBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684934 |
Source


|
| Record name | Methyl 3'-cyano-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261918-27-7 |
Source


|
| Record name | Methyl 3'-cyano-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376907.png)
![2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376914.png)
